molecular formula C9H6F4O3 B157456 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid CAS No. 10009-25-3

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Cat. No. B157456
CAS RN: 10009-25-3
M. Wt: 238.14 g/mol
InChI Key: SVGWTILJZWYEMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds is described in the papers. For instance, a series of 4-(polyfluoroalkoxycarbonyl)phenyl 4-(4-n-heptoxy-2,3,5,6-tetrafluorophenyl)benzoates were synthesized through a process that is not detailed in the abstracts . Although the exact synthesis method for 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is not provided, it can be inferred that similar synthetic routes may be applicable, involving multiple steps and potentially the use of pentafluorophenyl intermediates.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds is characterized by the presence of fluorine atoms attached to the aromatic ring, which can significantly influence the electronic distribution and reactivity of the molecule. The compounds discussed in the papers contain polyfluoroalkoxy groups, which are similar to the tetrafluoroethoxy group in the target molecule . These groups are likely to affect the acidity, reactivity, and overall stability of the molecule.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the presence of fluorine atoms typically enhances the acidity of adjacent functional groups, such as hydroxyl or carboxylic acid groups. This can lead to increased reactivity in certain chemical environments, such as those involving metal cations or changes in pH . The target molecule, with its tetrafluoroethoxy group and benzoic acid moiety, may exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized fluorinated compounds are briefly mentioned. For example, the compounds were analyzed using Differential Scanning Calorimetry (DSC) and optical polarizing microscopy, revealing that they do not exhibit mesomorphic properties, which are characteristic of liquid crystalline phases . This suggests that the introduction of fluorinated groups can impact the mesomorphic behavior of aromatic compounds. The physical properties of 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid, such as melting point, boiling point, and solubility, can be influenced by the fluorinated ether group and the carboxylic acid group, although specific data is not provided in the abstracts.

Scientific Research Applications

Environmental Impact and Biodegradation

Polyfluoroalkyl chemicals, closely related to tetrafluoroethoxy compounds, have been studied for their environmental persistence and the potential for biodegradation. Research indicates that microbial degradation can lead to the formation of perfluoroalkyl acids, highlighting the environmental fate and treatment challenges associated with such compounds (Liu & Mejia Avendaño, 2013).

Pharmacological Applications

Nitisinone, a compound with a fluorinated benzoyl group, showcases the therapeutic potential of fluorinated benzoic acid derivatives. Originally developed as a herbicide, it has found medical application in treating hereditary metabolic diseases. This transition from an agricultural chemical to a medical treatment underlines the diverse utility of such compounds (Barchańska et al., 2019).

Toxicological Perspectives

The toxicological profiles of benzoic acid and its derivatives, including potential carcinogenic, reproductive, and endocrine-disrupting effects, are critical for understanding the safety and regulatory aspects of these compounds. Studies have evaluated the safety levels of benzoic acid in various applications, suggesting a need for careful consideration of exposure levels and health implications (den Braver-Sewradj et al., 2020).

Antioxidant and Anti-carcinogenic Potential

Research into the antioxidant and potential anti-carcinogenic effects of probiotics on benzoic acid derivatives underscores the importance of understanding the interaction between dietary components and microbiota. Such studies suggest that certain bacterial strains can bind and possibly neutralize harmful compounds, including polycyclic aromatic hydrocarbons like benzo[a]pyrene, which shares structural similarities with complex benzoic acid derivatives (Shoukat, 2020).

properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-5(2-4-6)7(14)15/h1-4,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGWTILJZWYEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380216
Record name 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

CAS RN

10009-25-3
Record name 4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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